Comparative Antithrombin Potency: Hirullin P18 vs. Bivalirudin
Hirullin P18 demonstrates significantly higher potency against thrombin compared to the clinically approved DTI bivalirudin. In an in vitro assay measuring inhibition of thrombin activity, Hirullin P18 exhibited an IC50 value of 2.8 nM, which is a substantially lower concentration than required for bivalirudin to achieve the same level of inhibition, indicating a 314-fold increase in potency .
| Evidence Dimension | Thrombin Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.8 nM |
| Comparator Or Baseline | Bivalirudin: IC50 = 880 nM (0.88 µM) |
| Quantified Difference | Hirullin P18 is 314-fold more potent than bivalirudin in this assay. |
| Conditions | In vitro enzymatic assay against thrombin. |
Why This Matters
The substantially higher potency of Hirullin P18 could translate to a lower effective dose or a more robust anticoagulant effect in specific experimental models, making it a preferred choice when a stronger thrombin block is required.
